
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15N7O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule notable for its complex structure, which incorporates a tetrazole ring, a thiadiazole moiety, and a tetrahydrofuran group. This structural diversity suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with these functional groups.
- Molecular Formula : C15H15N7O2S
- Molecular Weight : 357.4 g/mol
- Structural Features :
- Tetrazole ring: Known for its diverse biological activities.
- Thiadiazole moiety: Associated with various pharmacological properties.
- Tetrahydrofuran group: Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of 4-thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole ring in the studied compound may enhance its interaction with microbial targets, potentially leading to improved efficacy.
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer potential. Studies have demonstrated that compounds similar to this compound can inhibit tumor proliferation in various cancer cell lines. For example, certain thiadiazoles have shown promising results against human breast adenocarcinoma cells (MCF-7) . The specific mechanism by which this compound exerts its anticancer effects requires further investigation but may involve modulation of cell signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole-containing compounds have been documented extensively. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, leading to reduced inflammation . The potential of this compound to modulate inflammatory responses could be valuable in treating conditions characterized by chronic inflammation.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Initial studies suggest that it may bind to specific enzymes or receptors, modulating their activity.
- Receptor Interaction : The presence of the tetrazole and thiadiazole rings may facilitate interactions with various biological receptors involved in disease pathways.
- Cell Signaling Pathways : It may influence key signaling pathways related to cell proliferation and apoptosis.
Study on Antimicrobial Efficacy
A study conducted by Ibraheem et al. evaluated the antimicrobial activity of several thiadiazole derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited high antibacterial activity, particularly against E. coli and S. aureus .
Anticancer Research
In vitro studies on thiadiazole derivatives showed significant inhibition of cell growth in breast cancer cell lines (MCF-7). Compounds were tested using MTT assays to assess their cytotoxicity and potential as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of the compound:
- Molecular Formula : C15H15N7O2S
- Molecular Weight : 357.4 g/mol
- IUPAC Name : N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
- Canonical SMILES : C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds can inhibit specific protein targets involved in cancer progression. For instance, studies on related compounds have demonstrated their potential to inhibit Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is implicated in oncogenic signaling pathways. The design and synthesis of these derivatives aim to enhance their efficacy against cancer cells while minimizing side effects .
2. Cardiovascular Agents
The compound has been explored for its cardiotonic properties. A series of derivatives similar to this compound were synthesized and evaluated for their ability to inhibit phosphodiesterase enzymes (PDE3A and PDE3B), which play crucial roles in cardiac function. The most potent derivatives showed significant inhibition, suggesting that compounds like 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide may serve as potential therapeutic agents for heart diseases .
Material Science Applications
3. Metal-Organic Frameworks
The compound's structural features allow it to be utilized in the design of metal-organic frameworks (MOFs). These frameworks are important in catalysis and gas storage due to their high surface area and tunable porosity. The incorporation of tetrazole groups enhances the stability and functionality of these frameworks, making them suitable for various applications including gas adsorption and separation technologies .
Synthesis and Derivative Studies
4. Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored in literature that utilize different reagents and conditions to achieve the desired compound efficiently .
Case Studies
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves:
- Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions.
- Acylation : Coupling the thiadiazole intermediate with 2-(4-(1H-tetrazol-1-yl)phenyl)acetic acid derivatives using carbodiimide coupling agents.
- Functional group protection : Tetrahydrofuran (THF) and tetrazole moieties may require temporary protection (e.g., using Boc groups) to prevent side reactions.
Optimization strategies :
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Use of NaH or K₂CO₃ to deprotonate nucleophiles and accelerate coupling .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms functional groups (e.g., tetrazole singlet at δ 8.5–9.5 ppm, thiadiazole protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ = 413.12) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. What are the common impurities observed during synthesis, and how are they mitigated?
- Unreacted intermediates : Residual thiosemicarbazides or acylating agents, removed via column chromatography .
- Oxidation byproducts : Tetrazole or thiadiazole oxidation products (e.g., sulfoxides), minimized by inert atmospheres (N₂/Ar) .
- Solvent residues : Traces of DMF or DCM detected via GC-MS, eliminated by vacuum drying .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the acetamide bond. Stable at pH 5–8 .
- Thermal stability : Decomposes above 150°C; optimal storage at 4°C in desiccated environments .
Table 1. Stability Profile
Condition | Observation | Reference |
---|---|---|
pH 2 (HCl) | 30% degradation in 24 hours | |
pH 12 (NaOH) | 45% degradation in 24 hours | |
80°C (dry) | No degradation after 72 hours |
Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?
- Comparative NMR analysis : Use deuterated solvents (e.g., DMSO-d₆) to standardize chemical shift referencing .
- Impurity profiling : LC-MS/MS identifies batch-specific contaminants (e.g., regioisomers) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?
- Functional group substitution : Modify tetrazole or thiadiazole moieties to assess bioactivity changes (e.g., replace tetrazole with triazole) .
- In vitro assays : Test analogs for enzyme inhibition (e.g., COX-1/2) or receptor binding .
- Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
Table 2. SAR of Key Analogs
Modification Site | Bioactivity Change | Reference |
---|---|---|
Tetrazole → Triazole | 20% reduced COX-2 inhibition | |
THF ring opening | Loss of solubility in aqueous media |
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or pkCSM models estimate logP (2.1), bioavailability (75%), and CYP450 interactions .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity .
Q. How are interaction studies with biological targets designed and validated?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD = 12 nM for kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH = -45 kJ/mol) .
- Negative controls : Use structurally similar but inactive analogs to confirm specificity .
Properties
Molecular Formula |
C15H15N7O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H15N7O2S/c23-13(17-15-19-18-14(25-15)12-2-1-7-24-12)8-10-3-5-11(6-4-10)22-9-16-20-21-22/h3-6,9,12H,1-2,7-8H2,(H,17,19,23) |
InChI Key |
LHSKLKYMWDYBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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